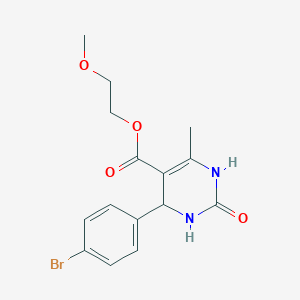
N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide
Overview
Description
N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide is a compound that combines the structural features of adamantane and a nitrobenzoyl group. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and unique properties, while the nitrobenzoyl group introduces additional reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
Reduction: Formation of N’-(4-aminobenzoyl)adamantane-1-carbohydrazide.
Substitution: Formation of various substituted hydrazides.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to form Schiff bases which have shown various biological activities.
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide is not fully understood, but it is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carbohydrazide: Lacks the nitrobenzoyl group, making it less reactive.
N’-(4-aminobenzoyl)adamantane-1-carbohydrazide: Formed by the reduction of the nitro group, with different biological activities.
Schiff Bases of Adamantane-1-carbohydrazide: Formed by condensation reactions with aldehydes or ketones, exhibiting diverse biological activities.
Uniqueness
N’-(4-nitrobenzoyl)adamantane-1-carbohydrazide is unique due to the presence of both the adamantane core and the nitrobenzoyl group, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(14-1-3-15(4-2-14)21(24)25)19-20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOWAJIUKSNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)dimethylamine](/img/structure/B3833023.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833031.png)
![3-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833038.png)




![N-[2-(1-piperidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3833070.png)

![3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide](/img/structure/B3833104.png)
![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)
![2-(cyclohexylamino)-N-[5-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3833110.png)
![3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B3833116.png)
